molecular formula C6H5ClN4 B8332801 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine

6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No. B8332801
M. Wt: 168.58 g/mol
InChI Key: XYGZNPKIOSSWBT-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

Using 5-hydroxy-4,4-dimethyl-1-pentanesulfonamide and 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction was conducted as in Example 5 to produce the title compound. m.p. 171°-172° C.
Name
5-hydroxy-4,4-dimethyl-1-pentanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:12])([CH3:11])[CH2:4][CH2:5][CH2:6][S:7]([NH2:10])(=[O:9])=[O:8].Cl[C:14]1[C:15]([CH3:23])=[CH:16][C:17]2[N:18]([N:20]=[CH:21][N:22]=2)[N:19]=1>>[CH3:11][C:3]([CH3:12])([CH2:4][CH2:5][CH2:6][S:7](=[O:8])(=[O:9])[NH2:10])[CH2:2][O:1][C:14]1[C:15]([CH3:23])=[CH:16][C:17]2[N:18]([N:20]=[CH:21][N:22]=2)[N:19]=1

Inputs

Step One
Name
5-hydroxy-4,4-dimethyl-1-pentanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CCCS(=O)(=O)N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)N=CN2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction

Outcomes

Product
Name
Type
product
Smiles
CC(COC=1C(=CC=2N(N1)N=CN2)C)(CCCS(N)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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